Iberin

Apoptosis Mitochondrial Depolarization Multidrug Resistance

Iberin (CAS 505-44-2), also known as NSC-321801 or 3-methylsulfinylpropyl isothiocyanate, is a naturally occurring aliphatic isothiocyanate (ITC) and a lower homolog of sulforaphane (SFN), the extensively studied chemopreventive agent from broccoli. It is characterized as a sulfoxide analog of sulforaphane and is a member of the isothiocyanate family, known for their ability to modulate phase II detoxification enzymes and activate the Nrf2/ARE pathway.

Molecular Formula C5H9NOS2
Molecular Weight 163.3 g/mol
CAS No. 505-44-2
Cat. No. B1674146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIberin
CAS505-44-2
Synonyms1-Isothiocyanato-3-(methylsulfinyl)propane;  3-Methylsulfinylpropyl isothiocyanate;  3-Methylsulphinylpropylisothiocyanate;  Iberin
Molecular FormulaC5H9NOS2
Molecular Weight163.3 g/mol
Structural Identifiers
SMILESCS(=O)CCCN=C=S
InChIInChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3
InChIKeyLELAOEBVZLPXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iberin (CAS 505-44-2): A Sulforaphane Analog and Dietary Isothiocyanate for Cancer Research and Nrf2 Pathway Studies


Iberin (CAS 505-44-2), also known as NSC-321801 or 3-methylsulfinylpropyl isothiocyanate, is a naturally occurring aliphatic isothiocyanate (ITC) and a lower homolog of sulforaphane (SFN), the extensively studied chemopreventive agent from broccoli [1]. It is characterized as a sulfoxide analog of sulforaphane and is a member of the isothiocyanate family, known for their ability to modulate phase II detoxification enzymes and activate the Nrf2/ARE pathway . Iberin is isolated from cruciferous vegetables like broccoli and horseradish and is used in research for its anticancer, antioxidant, and antimicrobial properties .

Why Iberin Cannot Be Directly Substituted with Sulforaphane or Other In-Class Isothiocyanates


While iberin belongs to the same isothiocyanate class as sulforaphane (SFN), erucin (ERN), and allyl isothiocyanate (AITC), the assumption that these compounds are functionally interchangeable is contradicted by quantitative evidence. Subtle structural variations—such as the length of the carbon chain or the oxidation state of the sulfur atom—directly translate into significant, and sometimes opposing, differences in biological activity [1]. For example, the relative potency of these ITCs in inducing apoptosis and dissipating mitochondrial potential follows a specific order (BITC=PEITC>ERN=IBN>AITC>SFN), demonstrating that iberin occupies a distinct middle-tier position [2]. Furthermore, iberin and erucin uniquely do not inhibit certain CYP enzymes, a critical differentiator from SFN when considering potential drug interaction or toxicity studies [3]. Therefore, substituting iberin with another ITC in an experimental protocol would introduce uncontrolled variability and could invalidate results, making the procurement of the specific compound essential for reproducible, mechanism-focused research.

Quantitative Evidence Guide: Differentiating Iberin from Sulforaphane, Erucin, and Allyl Isothiocyanate


Comparative Apoptotic and Mitochondrial Depolarization Potency in Leukemia Cells

In a direct head-to-head study comparing six dietary ITCs, iberin demonstrated an intermediate level of efficacy in inducing apoptosis and dissipating mitochondrial membrane potential in HL-60 leukemia cells. The overall effectiveness order was determined to be BITC=PEITC > ERN=IBN > AITC > SFN [1]. This places iberin as significantly more potent than sulforaphane (SFN) and allyl isothiocyanate (AITC) in these specific apoptotic assays.

Apoptosis Mitochondrial Depolarization Multidrug Resistance

Differential CYP450 Inhibition Profile: A Unique Advantage for Drug Interaction Studies

A key differentiator for iberin lies in its distinct cytochrome P450 (CYP) inhibition profile. A study assessing the inhibition of soluble epoxide hydrolase (sEH) and various CYP enzymes by natural isothiocyanates found that erucin and iberin were the only ITCs that did not inhibit the activity of any of the tested CYP enzymes, in contrast to other ITCs like sulforaphane and phenyl isothiocyanate, which did show inhibitory effects [1].

Drug Metabolism CYP450 Toxicity sEH Inhibition

Cytotoxicity in Lung Adenocarcinoma Cells: A Ranked Potency Assessment

In a study evaluating the inhibitory effects of oxheart cabbage extracts on A549 lung adenocarcinoma cells, the relative potency of pure compounds was directly compared. The IC50 values were determined as follows: sulforaphane (3.53 ± 0.63 µg/mL) > iberin (4.93 ± 1.02 µg/mL) > iberverin (7.07 ± 0.51 µg/mL) [1]. This positions iberin as the second most potent compound tested, significantly more effective than its closely related homolog iberverin, but less potent than sulforaphane.

Cytotoxicity Lung Cancer A549 Apoptosis

Nrf2-Inducing Activity: A Functional Parity with Sulforaphane

Despite differences in other assays, iberin demonstrates a potency comparable to sulforaphane in activating the Nrf2 pathway, a key mechanism for its chemopreventive and antioxidant effects. A study directly comparing the Nrf2-inducing activity of several isothiocyanates in NIH3T3 fibroblasts concluded that iberverin, iberin, and cheirolin exhibited a similar potency to sulforaphane in inducing Nrf2-dependent gene expression, including the downstream targets heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γGCS) [1].

Nrf2 Antioxidant Gene Expression Chemoprevention

Quorum Sensing Inhibition: A Specialized Function in Anti-Virulence Research

Iberin possesses a unique functional activity as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa, a feature not commonly associated with its primary analog, sulforaphane. It specifically blocks acyl-homoserine lactone (AHL) signaling, a key regulator of virulence factor expression and biofilm formation, without inhibiting bacterial growth [1]. The reported IC50 for this QSI activity ranges from 31 to 62 µM .

Quorum Sensing Pseudomonas aeruginosa Anti-virulence Biofilm

Recommended Research and Procurement Scenarios for Iberin Based on Quantitative Differentiation


Investigating the Nrf2/ARE Pathway Without Confounding CYP450 Modulation

For scientists studying the Nrf2/ARE antioxidant pathway, iberin is an optimal choice. It provides a Nrf2-inducing potency similar to sulforaphane [1] but with a critical advantage: it does not inhibit tested CYP enzymes, unlike SFN and other ITCs [2]. This allows for a cleaner dissection of Nrf2-mediated effects in drug metabolism and toxicology studies, reducing the risk of misinterpretation due to off-target CYP interactions.

Comparative Oncology Studies on Apoptosis and Mitochondrial Dysfunction

Iberin offers a defined, middle-tier potency profile in inducing apoptosis and mitochondrial depolarization. It is more effective than sulforaphane (SFN) and allyl isothiocyanate (AITC) but less effective than BITC and PEITC in this specific context [3]. Researchers designing comparative studies on the mitochondrial pathway of apoptosis, particularly in leukemia or multidrug-resistant cell models, should select iberin when an intermediate level of activity is required for a dose-response or mechanistic investigation.

Microbiology Research Targeting Pseudomonas aeruginosa Virulence and Biofilm

This is a specialized and highly differentiated application for iberin. As a validated quorum sensing inhibitor (QSI) that blocks AHL signaling in P. aeruginosa without affecting bacterial growth [4], iberin is a specific tool for anti-virulence and biofilm disruption studies. Procurement of iberin is essential for this niche research area, where other common ITCs like sulforaphane would not serve as functional substitutes.

Lung Adenocarcinoma Research Requiring Defined Cytotoxicity Windows

In studies on A549 lung cancer cells, iberin demonstrates a specific cytotoxic potency (IC50 ≈ 4.93 µg/mL) that is quantifiably lower than sulforaphane (≈ 3.53 µg/mL) but higher than iberverin (≈ 7.07 µg/mL) [5]. This precise placement within a known hierarchy allows for the design of experiments requiring a specific, moderate level of growth inhibition, making iberin a more nuanced tool than the more potent sulforaphane or the weaker iberverin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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